N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLAOWVDJFROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198789 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306603-07-5 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Piperidin-4-amine
- Reagents: 2-chloroacetyl chloride, piperidin-4-amine
- Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions: The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at low temperatures (0–5 °C) to control the exothermic nature of acyl chloride addition.
- Procedure: Piperidin-4-amine is dissolved in the solvent, cooled, and treated dropwise with 2-chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
- Outcome: Formation of N-(2-chloroacetyl)piperidin-4-amine intermediate with high selectivity.
Amide Bond Formation with 3-Phenylpropanoic Acid
- Reagents: 3-phenylpropanoic acid or its activated derivatives (acid chloride or mixed anhydride), N-(2-chloroacetyl)piperidin-4-amine
- Activation Methods:
- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) with additives like HOBt or DMAP to facilitate amide bond formation.
- Alternatively, conversion of 3-phenylpropanoic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
- Solvents: Dichloromethane, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP)
- Conditions: Room temperature to mild heating (25–50 °C) under inert atmosphere.
- Procedure: The activated acid derivative is added to the solution of the amine, and the mixture is stirred until the reaction completes, monitored by TLC or HPLC.
- Purification: The crude product is purified by recrystallization or column chromatography.
Research Findings and Optimization
Research literature and patent disclosures indicate several optimizations to improve yield, purity, and scalability:
| Parameter | Typical Conditions | Optimization Notes |
|---|---|---|
| Acylation temperature | 0–5 °C | Lower temperatures minimize side reactions and decomposition. |
| Base used | Triethylamine or pyridine | Triethylamine preferred for ease of removal and less odor. |
| Solvent | DCM, THF | DCM preferred for better solubility and ease of workup. |
| Coupling agent | DCC, EDC with HOBt or DMAP | EDC/HOBt system reduces urea byproduct formation. |
| Reaction time | 2–6 hours | Longer times improve conversion but risk hydrolysis. |
| Purification | Recrystallization, chromatography | Chromatography essential for removing unreacted starting materials. |
These parameters are adjusted depending on the scale and desired purity. For example, patent WO2014188453A2 describes similar acylation and coupling steps for related piperidine derivatives, emphasizing solvent choice and reaction temperature control to optimize yields and reduce impurities.
Example Synthetic Procedure (Literature-Based)
Step 1: To a stirred solution of piperidin-4-amine (1 equiv) in anhydrous DCM (50 mL), triethylamine (1.1 equiv) is added under nitrogen atmosphere at 0 °C. 2-Chloroacetyl chloride (1.05 equiv) is added dropwise over 30 minutes. The mixture is stirred for 2 hours at 0 °C, then warmed to room temperature and stirred for an additional hour.
Step 2: 3-Phenylpropanoic acid (1.1 equiv) is converted to its acid chloride by reaction with thionyl chloride (1.2 equiv) in DCM at 0 °C for 1 hour. The acid chloride solution is then added dropwise to the intermediate amine solution at 0 °C. The reaction mixture is stirred at room temperature overnight.
Workup: The reaction mixture is washed with water, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.
Analytical Data and Characterization
- Purity: Typically >95% by HPLC.
- Melting Point: Consistent with literature values (if available).
- Spectroscopy: Confirmed by NMR (1H, 13C), IR (amide carbonyl stretch ~1650 cm⁻¹), and mass spectrometry (M+ peak corresponding to molecular weight).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acylation | Piperidin-4-amine + 2-chloroacetyl chloride, TEA, DCM, 0–5 °C | N-(2-chloroacetyl)piperidin-4-amine intermediate |
| Amide coupling | 3-Phenylpropanoic acid chloride + intermediate, DCM, RT | Formation of this compound |
| Purification | Silica gel chromatography, recrystallization | High purity product obtained |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ohmefentanyl (N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide)
Structural Differences :
- Target Compound : Chloroacetyl group at piperidine-1 position; 3-phenylpropanamide substituent.
- Ohmefentanyl : Hydroxy-phenylethyl group at piperidine-1 position; 3-methyl and N-phenylpropanamide groups.
Pharmacological Activity: Ohmefentanyl exhibits extreme stereoselectivity, with its most potent isomers (e.g., (3R,4S,2'R)-(-)-cis-1a) showing ED50 values 13,100 times stronger than morphine in analgesic assays. This activity correlates with high mu-opioid receptor affinity (Ki ratio for DAMGO vs. DPDPE: ~22,500) and selectivity . Additionally, the absence of a 3-methyl group on the piperidine ring could alter steric interactions with receptor pockets.
Table 1 : Ohmefentanyl vs. Target Compound
| Feature | Ohmefentanyl | Target Compound |
|---|---|---|
| Piperidine-1 Substituent | 2-Hydroxy-2-phenylethyl | 2-Chloroacetyl |
| Piperidine-3 Substituent | Methyl | None |
| Amide Group | N-Phenylpropanamide | 3-Phenylpropanamide |
| Mu Receptor Affinity | Ki (DAMGO) ~0.1 nM | Hypothetically lower (untested) |
| Analgesic Potency | ED50 0.00106 mg/kg | Unknown |
N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Structural Differences :
- Target Compound : 3-Phenylpropanamide substituent.
- Oxazole Analog : 5-cyclopropyl-1,2-oxazole-3-carboxamide group.
Physicochemical Properties :
The oxazole analog has a molecular weight of 311.76 g/mol and features a cyclopropyl-oxazole moiety, which may enhance metabolic stability compared to the phenylpropanamide group . The chloroacetyl group is retained in both compounds, suggesting shared reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).
Mechanistic and Stereochemical Considerations
- Chloroacetyl Reactivity : The electrophilic chloroacetyl group in the target compound may enable covalent binding to proteins, a feature absent in ohmefentanyl’s hydroxy-phenylethyl group. This could lead to prolonged target engagement but also increase off-target risks.
- Stereochemistry: Ohmefentanyl’s activity is highly stereospecific (e.g., 3R,4S configurations are critical).
Biological Activity
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a chloroacetyl group, and a phenylpropanamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system and its interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties and potential therapeutic applications. The binding affinity of this compound to various receptors and enzymes is of particular interest.
Interaction Studies
Interaction studies have employed radioligand binding assays to determine how well this compound interacts with specific targets. These studies suggest that the compound may influence neurotransmitter systems, potentially affecting mood, cognition, and pain pathways. However, detailed mechanisms of action remain largely unexplored.
Pharmacological Properties
The pharmacological profile of this compound indicates potential applications in treating neurological disorders. Its structural similarities to other piperidine-containing compounds suggest that it may exhibit similar effects on the central nervous system.
Potential Therapeutic Applications
- Neurological Disorders : Due to its interaction with neurotransmitter systems, the compound may have implications for conditions such as depression or anxiety.
- Analgesic Properties : The potential modulation of pain pathways could position this compound as a candidate for pain management therapies.
Data Table: Comparative Biological Activity
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest potential in various therapeutic domains, particularly within neurology and antimicrobial research. Future studies should aim to elucidate its mechanisms of action and explore its efficacy in clinical settings.
Q & A
Q. What spectroscopic and analytical methods are recommended for characterizing N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide?
Characterization requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., piperidine ring protons, phenyl groups, chloroacetyl substituents).
- 13C NMR confirms carbon backbone and functional groups (amide, chloroacetyl).
- Infrared Spectroscopy (IR): Detects characteristic stretches (amide C=O at ~1650 cm⁻¹, chloroacetyl C-Cl at ~750 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection .
Q. What are the safety protocols for handling and storing this compound?
- Storage: Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the chloroacetyl group .
- Handling: Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation/contact.
- Waste Disposal: Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal .
Q. What synthetic strategies are effective for synthesizing piperidinyl propanamide derivatives?
- Key Steps:
- Piperidine Functionalization: React 4-aminopiperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the chloroacetyl intermediate.
- Amide Coupling: Use carbodiimide reagents (EDC/HOBt) to conjugate 3-phenylpropanoic acid to the piperidine nitrogen .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
- 2D NMR Techniques:
- COSY/HMBC: Resolve overlapping signals by correlating proton-proton and proton-carbon interactions (e.g., piperidine ring connectivity).
- HSQC: Assign quaternary carbons (e.g., amide carbonyl).
- Computational Validation: Compare experimental spectra with density functional theory (DFT)-calculated shifts using software like Gaussian .
- Purity Verification: Contaminants (e.g., unreacted starting materials) can distort signals; confirm purity via HPLC-MS .
Q. What strategies optimize synthetic yield and scalability?
- Reaction Optimization:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Protecting Groups: Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before acylation to prevent side reactions .
- Scale-Up: Transition from batch to flow chemistry for controlled reagent mixing and temperature stability .
Q. How can pharmacokinetic (PK) properties be evaluated in preclinical models?
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic half-life (t1/2).
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction .
- In Vivo PK Studies:
- Administer intravenously/orally to rodents; collect plasma at timed intervals.
- Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL.
- Calculate bioavailability (F%) and clearance (CL) using non-compartmental analysis .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis:
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2 or -CF3) to modulate electronic effects.
- Replace chloroacetyl with other electrophilic groups (e.g., bromoacetyl, trifluoroacetyl) to probe reactivity .
- Biological Testing:
- Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Corrogate activity with computed parameters (e.g., LogP, polar surface area) to identify bioavailability trends .
Contradictory Data Analysis
- Safety Profile: While some safety data sheets (SDS) indicate no significant hazards , the chloroacetyl group is reactive and may cause alkylation of biomolecules. Recommendation: Treat all handling with caution, regardless of SDS classifications.
- Biological Activity: Analogous piperidine derivatives show varied pharmacological effects (e.g., opioid receptor binding in fentanyl analogs vs. antimicrobial activity in thiadiazole derivatives ). Recommendation: Conduct target-specific assays to avoid extrapolation errors.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
